molecular formula C15H16O2 B8533667 5-(2,3-Dihydro-1H-inden-5-yl)-3-hydroxycyclohex-2-en-1-one CAS No. 88633-18-5

5-(2,3-Dihydro-1H-inden-5-yl)-3-hydroxycyclohex-2-en-1-one

Cat. No. B8533667
CAS RN: 88633-18-5
M. Wt: 228.29 g/mol
InChI Key: YAXRBRWXDZPNKQ-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1H-inden-5-yl)-3-hydroxycyclohex-2-en-1-one is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2,3-Dihydro-1H-inden-5-yl)-3-hydroxycyclohex-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,3-Dihydro-1H-inden-5-yl)-3-hydroxycyclohex-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88633-18-5

Product Name

5-(2,3-Dihydro-1H-inden-5-yl)-3-hydroxycyclohex-2-en-1-one

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C15H16O2/c16-14-7-13(8-15(17)9-14)12-5-4-10-2-1-3-11(10)6-12/h4-6,9,13,16H,1-3,7-8H2

InChI Key

YAXRBRWXDZPNKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3CC(=CC(=O)C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl malonate (17.5 g; 110 mmole) was added to a solution of sodium metal (1.91 g; 83 mmole) in anhydrous absolute ethanol (50 ml) and the mixture was heated to reflux temperature. A mixture of 1-(5-indanyl)but-1-en-3-one (19.25 g; 103 mmole) in anhydrous absolute ethanol (50 ml) was added over a period of two minutes and the mixture was heated under reflux for a period of 2 hours. An aqueous solution of sodium hydroxide (30% solution, 50 ml) was added and the mixture was heated under reflux for a further 11/2 hours. The solution was poured into water (200 ml) and the aqueous mixture was extracted twice with ethyl acetate (2×100 ml). The aqueous phase was acidified with concentrated hydrochloric acid and warmed gently until the evolution of carbon dioxide ceased. The aqueous mixture was extracted with ethyl acetate, dried over anhydrous sodium sulphate, and the solvent was removed by evaporation under reduced pressure using a rotary evaporator. The product, 3-hydroxy-5-(5-indanyl)cyclohex-2-en-1-one, was obtained as a white solid (18.70 g; 79.6%), mp 198° C.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
19.25 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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